6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C9H12N4O. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole derivatives, which undergo a series of reactions including bromohydrazone formation, triazinium dicyanomethylide formation, and intramolecular cyclization .
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed to ensure high yield and purity. These processes often involve the use of sodium hydride (NaH) as a base to deprotonate 2-cyanopyrrole, followed by N-amination with in-situ prepared chloramine solutions .
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Lacks the ethoxymethyl group but shares the core structure.
2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine: Contains additional chlorine and nitro groups, which alter its reactivity and biological activity.
Uniqueness
6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its ethoxymethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and chemical processes .
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-(ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C9H12N4O/c1-2-14-5-7-3-8-9(10)11-6-12-13(8)4-7/h3-4,6H,2,5H2,1H3,(H2,10,11,12) |
InChI Key |
ABLRPLYNBRXTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN2C(=C1)C(=NC=N2)N |
Origin of Product |
United States |
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